molecular formula C12H23FN2O2 B13073549 tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate

tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate

Cat. No.: B13073549
M. Wt: 246.32 g/mol
InChI Key: VAXTWLUDBUSXIE-UHFFFAOYSA-N
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Description

Introduction to tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate

Systematic Nomenclature and Structural Characterization

The IUPAC name for this compound is This compound , reflecting its substitution pattern and functional groups. Its molecular formula, C₁₂H₂₃FN₂O₂ , corresponds to a molecular weight of 246.32 g/mol . The SMILES notation, O=C(N1CCC(CNC)(F)CC1)OC(C)(C)C , delineates the piperidine backbone with a Boc-protected amine, a fluorine atom, and a methylaminomethyl group at the 4-position.

Structural Features:
  • Piperidine Ring : Adopts a chair conformation, with the Boc group and fluorine atom occupying equatorial positions to minimize steric strain.
  • Geminal Substituents : The 4-position hosts both fluorine and methylaminomethyl groups, creating a sterically congested environment that influences reactivity and conformational flexibility.
  • Boc Protection : The tert-butyloxycarbonyl group shields the piperidine nitrogen, enabling selective functionalization at other sites during synthetic workflows.

Table 1 summarizes key molecular properties:

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₂H₂₃FN₂O₂
Molecular Weight 246.32 g/mol
SMILES O=C(N1CCC(CNC)(F)CC1)OC(C)(C)C

Historical Context in Piperidine Derivative Research

Piperidine scaffolds have been central to drug discovery since the mid-20th century, with natural alkaloids like piperine inspiring synthetic analogs. The introduction of Boc protection in the 1960s revolutionized peptide synthesis by enabling selective amine deprotection, a strategy later extended to heterocyclic compounds like piperidines. Fluorine incorporation gained prominence in the 1990s, driven by its ability to modulate pharmacokinetics and enhance binding affinity through electronegative effects.

The specific combination of Boc protection and fluorine substitution in piperidines emerged in the early 2000s, with compounds like this compound representing advanced iterations designed for multi-step syntheses of kinase inhibitors and GPCR-targeted therapeutics. Recent studies highlight its utility in constructing Schiff base derivatives, where the Boc group ensures stability during condensation reactions.

Significance of Fluorine and Boc-Protection in Medicinal Chemistry

Fluorine’s Role:
  • Electron Withdrawal : The fluorine atom’s electronegativity (χ = 3.98) polarizes adjacent bonds, enhancing hydrogen-bonding interactions with biological targets.
  • Metabolic Stability : Fluorine reduces oxidative metabolism at the 4-position, prolonging half-life in vivo.
  • Lipophilicity Modulation : The C-F bond increases logP by ~0.25 units, improving membrane permeability.
Boc-Protection Advantages:
  • Amine Shielding : Prevents undesired nucleophilic reactions at the piperidine nitrogen during coupling or alkylation steps.
  • Acid-Labile Deprotection : Removable under mild acidic conditions (e.g., TFA), preserving acid-sensitive functional groups.
  • Crystallinity Enhancement : The bulky tert-butyl group improves crystal lattice stability, facilitating purification via recrystallization.

Table 2 contrasts this compound with related piperidine derivatives:

Compound Fluorine Position Boc Protection Key Application
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 4 (aryl) Yes Anticancer intermediates
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine 3 (cinnamoyl) No Enzyme inhibition
This compound 4 (geminal) Yes Multifunctional building block

The strategic placement of geminal fluorine and methylamino groups enables dual modulation of electronic and steric properties, making this compound a linchpin in synthesizing conformationally constrained bioactive molecules.

Properties

Molecular Formula

C12H23FN2O2

Molecular Weight

246.32 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(methylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-12(13,6-8-15)9-14-4/h14H,5-9H2,1-4H3

InChI Key

VAXTWLUDBUSXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC)F

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Nitrogen

  • Starting Material: Piperidine or substituted piperidine derivatives.
  • Reagents: tert-Butyl chloroformate (Boc-Cl) and a base such as triethylamine or 4-methylmorpholine.
  • Conditions: Typically conducted in an organic solvent like dichloromethane or 1,2-dimethoxyethane at low temperatures (-15°C to room temperature).
  • Outcome: Formation of tert-butyl piperidine-1-carboxylate intermediate with high yield and purity.

Installation of the Methylaminomethyl Group

  • Approach: Reductive amination or nucleophilic substitution.
  • Typical Reaction: Reaction of the 4-fluoro-1-Boc-piperidine intermediate with methylamine or a methylamino-containing reagent.
  • Conditions: Often performed in solvents like acetonitrile or dichloromethane, sometimes in the presence of reducing agents such as sodium triacetoxyborohydride.
  • Temperature: Room temperature to mild heating (up to 65°C).
  • Duration: Several hours to overnight reaction times.
Step Reagents/Conditions Yield (%) Notes
Boc protection tert-Butyl chloroformate, triethylamine, DCM, 0°C to RT >90 High purity Boc-protected piperidine intermediate obtained.
Fluorination Starting from 1-Boc-4-fluoropiperidine or fluorination agents Variable Fluorination step requires careful control to avoid over-fluorination or ring opening.
Methylaminomethyl installation Methylamine, sodium triacetoxyborohydride, DCM, RT to 65°C, 12-30 h 70-80 Reductive amination yields the target compound with good selectivity and moderate to high yield.
  • Step 1: React piperidine with tert-butyl chloroformate in dichloromethane at 0°C in the presence of triethylamine to yield tert-butyl piperidine-1-carboxylate.
  • Step 2: Fluorinate the 4-position of the Boc-protected piperidine using a suitable fluorinating reagent or start with commercially available 1-Boc-4-fluoropiperidine.
  • Step 3: Perform reductive amination by reacting the 4-fluoro-Boc-piperidine with methylamine and sodium triacetoxyborohydride in dichloromethane at room temperature to 65°C for 12-30 hours to form tert-butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate.
  • Industrial synthesis typically employs batch reactors with controlled temperature and pressure.
  • Continuous flow chemistry methods are increasingly used to improve reaction control, yield, and scalability.
  • Rigorous purification techniques such as chromatography and recrystallization ensure high purity for pharmaceutical applications.
  • Quality control involves NMR, MS, and HPLC analyses to confirm structure and purity.
Preparation Step Reagents/Conditions Yield (%) Comments
Boc Protection tert-Butyl chloroformate, base, DCM, 0°C >90 Efficient protection of piperidine nitrogen
Fluorination Fluorinating agents or fluorinated precursors Variable Requires precise control to avoid side reactions
Methylaminomethyl Group Introduction Methylamine, sodium triacetoxyborohydride, DCM, RT-65°C 70-80 Reductive amination step, moderate to high yield
  • NMR (¹H and ¹³C) confirms the presence of Boc group, fluorine substitution, and methylaminomethyl moiety.
  • Mass spectrometry (ESI+) shows molecular ion peaks consistent with the expected molecular weight.
  • Reaction monitoring by TLC and HPLC ensures completion and purity.
  • Literature reports yields ranging from 70% to over 90% depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the piperidine ring or the fluorine atom, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium azide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine or fluorine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and pain management.
  • Used in the development of prodrugs and drug delivery systems.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key features:

Compound Name Substituents Molecular Weight Physical State Key Functional Groups Reference
tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate -F, -(CH₂)N(CH₃) 256.27 Oil Boc, methylamino, fluoro
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) -NH₂, pyridinyl 277.36 Light yellow solid Boc, amino, aromatic ring
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate -C₆H₄(CH₃) 275.39 Not reported Boc, lipophilic aryl
tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate derivatives -CF₃, variable substituents ~269–327 Varied Electron-withdrawing CF₃ group
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperazine ring, piperidinyl 269.38 Not reported Dual heterocyclic rings

Key Observations :

  • Electronic Effects: Fluorine and trifluoromethyl groups enhance electronegativity and metabolic stability compared to amino or aryl substituents .
  • Solubility : The Boc group improves solubility in organic solvents, but aromatic substituents (e.g., pyridinyl in PK03447E-1) may reduce aqueous solubility .
  • Synthetic Utility : Compounds with reactive handles (e.g., -NH₂ in PK03447E-1) are more versatile for further functionalization than inert substituents like -CF₃ .
Physicochemical Properties
Property Target Compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate
Molecular Weight 256.27 277.36 275.39
Boiling Point Not reported Not reported Not reported
LogP (Predicted) ~2.1 (estimated) ~2.5 (aryl group increases lipophilicity) ~3.0 (methylphenyl enhances hydrophobicity)
Hydrogen Bond Donors 1 (-NHCH₃) 2 (-NH₂ and pyridine N) 0

Notes:

  • PK03447E-1’s pyridinyl nitrogen and amino group increase polarity but may complicate blood-brain barrier penetration .

Yield Comparison :

  • Target compound: Moderate yield (54%) .

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